molecular formula C17H19N5O3 B2424970 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide CAS No. 899751-47-4

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide

Cat. No. B2424970
CAS RN: 899751-47-4
M. Wt: 341.371
InChI Key: BDINYIUVAPZVDB-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It has a molecular weight of 426.9 g/mol . This compound is of interest in the field of medicinal chemistry due to its potential therapeutic applications .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide have been investigated for their anticancer potential. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, synthesized with various aryloxy groups attached to the pyrimidine ring, have shown cancer cell growth inhibition against multiple cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020). Similarly, other pyrazolopyrimidines have demonstrated inhibitory effects on histamine release from rat peritoneal mast cells and cytotoxic activity against human colon cancer cells, suggesting their utility in cancer research (Quintela et al., 2001).

Role as Intermediate in Synthesis

The compound tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which shares a similar structural motif, is utilized as a crucial intermediate in the synthesis of target molecules like mTOR-targeted PROTAC molecule PRO1, showcasing the importance of such compounds in the synthesis of complex therapeutic agents (Zhang et al., 2022).

Antitumor and Proapoptotic Agents

Pyrazolo[3,4-d]pyrimidines have been explored for their antiproliferative and proapoptotic effects on cancer cells, particularly by inhibiting c-Src phosphorylation. This mechanism can block cancer cell growth and induce apoptosis, suggesting these compounds could serve as potent antitumor agents (Carraro et al., 2006).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-17(2,3)22-14-12(9-19-22)16(24)21(10-18-14)20-15(23)11-7-5-6-8-13(11)25-4/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDINYIUVAPZVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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